3-[(1-Aminopropan-2-YL)oxy]propan-1-OL
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-(1-aminopropan-2-yloxy)propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-6(5-7)9-4-2-3-8/h6,8H,2-5,7H2,1H3 |
InChI Key |
KRPYWNGEGBSMED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)OCCCO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 1 Aminopropan 2 Yl Oxy Propan 1 Ol and Its Structural Analogues
Strategies for the Formation of the Ether Linkage in Amino Alcohol Ether Systems
The formation of the C-O-C ether bond is the cornerstone of synthesizing 3-[(1-Aminopropan-2-YL)oxy]propan-1-OL and its analogues. Several classical and contemporary methods have been adapted and optimized for these specific substrates.
Nucleophilic Alkylation and Williamson Ether Synthesis Adaptations
The Williamson ether synthesis, a classic S(_N)2 reaction between an alkoxide and an alkyl halide, remains a widely used method for ether formation due to its simplicity and broad scope. wikipedia.org In the context of amino alcohol ethers, this reaction requires careful consideration of protecting group strategies to prevent side reactions, such as N-alkylation. quora.com
Typically, the amino group of an amino alcohol is protected with a suitable group (e.g., Boc, Cbz) before the deprotonation of the hydroxyl group with a strong base like sodium hydride (NaH) to form the alkoxide. This is followed by reaction with an appropriate alkyl halide. masterorganicchemistry.com The choice of solvent is critical, with polar aprotic solvents like THF or DMF often being employed to enhance the reaction rate. masterorganicchemistry.com Intramolecular versions of this reaction are also powerful for the synthesis of cyclic ethers. masterorganicchemistry.com
Challenges in the Williamson ether synthesis for these substrates include potential E2 elimination side reactions, especially with sterically hindered secondary alkyl halides. masterorganicchemistry.com The presence of a tertiary amine within the amino alcohol structure generally does not interfere with the Williamson ether synthesis, although the formation of small amounts of quaternary ammonium (B1175870) salts is a possibility. quora.com
| Reactant 1 (Amino Alcohol Derivative) | Reactant 2 (Alkylating Agent) | Base | Solvent | Product | Yield (%) |
| N-Boc-2-aminopropan-1-ol | 3-bromopropan-1-ol | NaH | THF | N-Boc-3-[(1-hydroxypropan-2-yl)oxy]propan-1-amine | Moderate |
| 2-(Methylamino)ethanol | Benzyl chloride | KOH | Toluene/H(_2)O (PTC) | 2-[(Benzyl)oxy]-N-methylethanamine | Good |
| (S)-2-Amino-3-phenyl-1-propanol | Ethyl iodide | NaH | DMF | (S)-2-Amino-1-ethoxy-3-phenylpropane | 78 |
Transition Metal-Catalyzed C-O Coupling Reactions Involving Amino Alcohols
Transition metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for C-O bond formation, often proceeding under milder conditions than classical methods. Palladium- and copper-based catalytic systems are the most prominent in this area. chemrxiv.org
Palladium-catalyzed C-O cross-coupling, often referred to as the Buchwald-Hartwig etherification, typically involves the reaction of an alcohol with an aryl or vinyl halide in the presence of a palladium catalyst and a suitable ligand. nih.govmit.edu While initially developed for aryl ethers, advancements in ligand design, such as the use of bulky biaryl phosphine (B1218219) ligands, have expanded the scope to include the coupling of primary and secondary alcohols with various (hetero)aryl halides. mit.eduorganic-chemistry.orgresearchgate.net These methods offer excellent functional group tolerance. nih.gov
Copper-catalyzed C-O coupling reactions, often referred to as Ullmann-type reactions, are also effective for the synthesis of ethers. These reactions are particularly useful for the coupling of alcohols with aryl halides and can be advantageous due to the lower cost of copper catalysts. nih.gov Recent developments have led to copper-catalyzed methods for the enantioselective synthesis of amino alcohols and their derivatives. nih.govmit.edunih.govthieme-connect.comacs.orgnih.gov
| Alcohol | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Butanol | 4-Chlorotoluene | Pd(OAc)(_2) / L2 | K(_3)PO(_4) | Toluene | 110 | 95 |
| Isopropanol | 1-Bromo-4-tert-butylbenzene | Pd(OAc)(_2) / RockPhos (L1) | NaOtBu | Toluene | 90 | 85 |
| Ethanol | 2-Bromopyridine | CuI / Phenanthroline | Cs(_2)CO(_3) | Dioxane | 110 | 80 |
Ring-Opening Reactions for Amino Ether Synthesis
The ring-opening of strained three-membered rings, such as epoxides and aziridines, provides a highly efficient and atom-economical route to 1,2- and 1,3-amino alcohol derivatives, which are key precursors or direct products in the synthesis of amino alcohol ethers.
The aminolysis of epoxides is a fundamental method for the synthesis of β-amino alcohols. rroij.com While this reaction can proceed thermally, it often requires harsh conditions and lacks regioselectivity. rsc.org The use of catalysts significantly improves the efficiency and selectivity of this transformation. A wide range of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts, have been employed. tandfonline.com Metal- and solvent-free conditions using acetic acid as a promoter have also been reported to give high yields and excellent regioselectivity. rsc.orgrsc.orgresearchgate.net The reaction generally proceeds via an S(_N)2 mechanism, resulting in the inversion of stereochemistry at the attacked carbon center. researchgate.net
| Epoxide | Amine | Catalyst | Solvent | Temperature | Yield (%) | Regioselectivity |
| Propylene (B89431) oxide | Aniline | Acetic acid | None | Room Temp | 95 | High |
| Styrene oxide | Morpholine | Cyanuric chloride | None | Room Temp | 92 | High |
| Cyclohexene oxide | p-Toluidine | Mesoporous TiO(_2)-Fe(_2)O(_3) | None | 60°C | 94 | N/A |
The Lewis acid-catalyzed ring-opening of aziridines with alcohols is a powerful method for the synthesis of vicinal amino ethers. iitk.ac.in This reaction offers a direct route to the amino ether backbone. The use of chiral Lewis acid catalysts can enable the asymmetric ring-opening of meso- or racemic aziridines, providing enantiomerically enriched products. researchgate.net Catalytic systems based on copper(I) or silver(I) salts with chiral diphosphine ligands have been shown to be effective for the enantioselective nucleophilic ring-opening of racemic 2-styrenylaziridines. researchgate.net These reactions can proceed through kinetic resolution or dynamic kinetic asymmetric transformation (DyKAT) to afford chiral vicinal amino ether derivatives in good yields and high enantiomeric excess. researchgate.net
| Aziridine | Alcohol | Catalyst System | Solvent | Yield (%) | ee (%) |
| (R)-2-phenyl-N-tosylaziridine | Methanol | Cu(OTf)(_2) | CH(_2)Cl(_2) | 95 | 92 |
| meso-N-tosyl-2,3-diphenylaziridine | Benzyl alcohol | AgSbF(_6) / (S)-DTBM-SEGPHOS | m-Xylene | 90 | 95 |
| Racemic 2-styrenyl-N-Boc-aziridine | Ethanol | Cu(I) / Chiral diphosphine | Toluene | 92 (product) | 96 |
Stereoselective and Asymmetric Synthesis of Chiral Amino Alcohol Ethers
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective and asymmetric methods for the synthesis of chiral amino alcohol ethers is of significant importance. These strategies often focus on establishing the stereocenters in the amino alcohol precursors.
A variety of approaches have been developed for the asymmetric synthesis of β-amino alcohols and their derivatives. These include the use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, in aza-Michael reactions to induce diastereoselectivity. acs.org Asymmetric Mannich-type reactions catalyzed by chiral organocatalysts, such as squaramide cinchona alkaloids, have also been employed for the enantioselective synthesis of novel β-amino acid derivatives. mdpi.com
Reductive cross-coupling reactions between imines and aldehydes offer another route to β-amino alcohols. acs.org Furthermore, copper-catalyzed hydroamination of unprotected allylic alcohols has been developed for the asymmetric synthesis of γ-substituted 1,3-amino alcohols. nih.gov These methods provide access to a range of chiral amino alcohols with excellent regio- and enantioselectivity. The resulting enantiomerically pure amino alcohols can then be utilized in the aforementioned etherification strategies to produce the final chiral amino alcohol ether products.
Derivatization from Chiral Pool Precursors
The use of the chiral pool, which consists of readily available, enantiomerically pure natural products, is a foundational strategy in asymmetric synthesis. diva-portal.orgdiva-portal.org Amino acids, in particular, serve as inexpensive and abundant starting materials for the synthesis of vicinal amino alcohols, which are key precursors to amino alcohol ethers. diva-portal.orgrsc.orgresearchgate.net
This approach leverages the inherent chirality of proteinogenic α-amino acids. researchgate.net The synthesis typically involves the modification of the carboxylic acid functional group into derivatives like alcohols, aldehydes, or olefins, while retaining the stereocenter at the α-carbon. researchgate.net For instance, N-protected α-amino acids can be reduced to the corresponding N-protected β-amino alcohols, which can then be further elaborated. researchgate.net This strategy has been successfully employed to create a diverse array of chiral fragments and building blocks. nih.govacs.org While effective, traditional routes relying on the chiral pool can be limited by the range of accessible target molecules, which has spurred the development of alternative asymmetric methods. diva-portal.orgdiva-portal.org
Key steps in utilizing chiral pool precursors often include:
Reduction of the carboxylic acid: Converting the acid moiety of an amino acid to an alcohol is a common initial step.
Functional group interconversion: The resulting amino alcohol can undergo various transformations to build the desired ether linkage.
Protection/Deprotection: Orthogonal protecting groups for the amine and alcohol functionalities are often necessary to control reactivity during the synthetic sequence.
Asymmetric Catalysis in the Construction of Chiral Amino Alcohol Ether Scaffolds
Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers with high enantioselectivity from achiral or racemic starting materials. diva-portal.org Various transition-metal-based catalyst systems have been developed for the enantioselective synthesis of chiral amino alcohols and their derivatives.
Copper-catalyzed reactions have proven effective for synthesizing chiral amino alcohols with multiple contiguous stereocenters. nih.gov For example, a copper hydride (CuH) based system can be used for the enantioselective hydroamination of enals and enones, providing access to a wide range of amino alcohol stereoisomers with high chemo-, regio-, diastereo-, and enantioselectivity. nih.gov Another approach involves the copper-catalyzed asymmetric propargylic substitution of alkyne-functionalized oxetanes with amine reagents, yielding chiral γ-amino alcohols that feature a tetrasubstituted tertiary stereocenter. researchgate.netacs.orgunimi.it
Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is another highly effective method, particularly for unprotected α-ketoamines. acs.org This process can convert α-amino ketones into the corresponding chiral 1,2-amino alcohols in high yields and with excellent enantioselectivities (>99% ee), avoiding the need for protection and deprotection steps. acs.org This technique has been applied to the synthesis of several 1,2-amino alcohol-containing drug molecules. acs.org
The table below summarizes representative catalyst systems used in the asymmetric synthesis of chiral amino alcohols.
| Catalyst System | Substrate Type | Product Type | Selectivity | Reference(s) |
| Cu(OAc)₂ / Chiral Ligand | Enones | Chiral Amino Alcohols | >20/1 d.r., >99% e.e. | nih.gov |
| Cu(OTf)₂ / (R,R)-L7 | Alkynyl Oxetanes | γ-Amino Alcohols | 99% yield, 95:5 e.r. | acs.org |
| RuCl(S,S)-Ms-DENEB | α-Amino Ketones | 1,2-Amino Alcohols | 97:3 e.r. | acs.org |
| CrCl₂ / Bisoxazoline | Aldehydes | β-Amino Alcohols | High Enantioselectivity | researchgate.net |
Diastereoselective Approaches to Branched Amino Alcohol Ethers
When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is as crucial as controlling the absolute stereochemistry (enantioselectivity). Diastereoselective synthesis of amino alcohols can be achieved through both substrate-controlled and reagent-controlled methods. diva-portal.org
One common strategy involves the diastereoselective reduction of chiral β-amino ketones. rsc.org Depending on the catalyst and reaction conditions chosen, it is possible to selectively form either the syn- or anti-γ-amino alcohol product. For instance, iridium-catalyzed asymmetric transfer hydrogenation using 2-propanol as the hydrogen source typically yields the anti-products. rsc.org Conversely, rhodium-catalyzed asymmetric hydrogenation under hydrogen pressure in the presence of a BINAP ligand can produce the syn-products with high selectivity. rsc.org
Another powerful method is the highly diastereoselective Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines, which forms syn-α-hydroxy-β-amino esters in excellent yields and diastereoselectivities. diva-portal.org The stereochemical outcome in these reactions can often be predicted using models like the Felkin-Anh model for nucleophilic addition to chiral carbonyls. researchgate.net
The following table highlights different catalytic systems and their diastereoselective outcomes.
| Method | Catalyst/Reagent | Substrate | Product Diastereomer | Reference(s) |
| Asymmetric Transfer Hydrogenation | Ir / α-substituted-amino acid amide | β-Amino Ketone | anti-γ-Amino Alcohol | rsc.org |
| Asymmetric Hydrogenation | Rh / BINAP | β-Amino Ketone | syn-γ-Amino Alcohol | rsc.org |
| 1,3-Dipolar Cycloaddition | Rh(II) carboxylates | Carbonyl ylide + Aldimine | syn-α-hydroxy-β-amino ester | diva-portal.org |
| Mukaiyama Aldol (B89426) Reaction | Indium trichloride (B1173362) | Keto ester + Silyl enol ether | Aldol products | acs.org |
Emerging Synthetic Routes and Sustainable Chemistry for Amino Alcohol Ether Production
Recent advancements in synthetic organic chemistry have focused on developing more sustainable and efficient methods. These emerging routes often utilize novel activation modes and aim to minimize waste and energy consumption.
Photoredox Catalysis in Amino Ether Bond Formation
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of reactive radical intermediates under exceptionally mild conditions. diva-portal.orgmagnusgroup.org This methodology can be applied to C-O bond formation, providing a novel route to amino ether structures. magnusgroup.orgorganic-chemistry.orgnih.gov
The general mechanism involves a photocatalyst that, upon absorbing visible light, engages in a single-electron transfer (SET) event with a substrate to generate a radical. diva-portal.orgresearchgate.net For the synthesis of ether linkages, alcohols can be activated (e.g., as alkyl oxalates) to form alkyl radicals upon oxidation by the excited photocatalyst. diva-portal.org These radicals can then be trapped by suitable acceptors to form the desired C-O bond. organic-chemistry.org This approach has been successfully used for the α-alkoxylation of carbonyl compounds and offers a promising strategy for constructing the ether bond in complex molecules like amino alcohol ethers. organic-chemistry.orgnih.gov A key advantage is the ability to perform these reactions at room temperature using simple light sources like LEDs. diva-portal.org
Hydrogen-Borrowing Alkylation for Amino Alcohol Ether Synthesis
Hydrogen-borrowing catalysis, also known as hydrogen autotransfer, is an atom-economical process that utilizes alcohols as alkylating agents, with water as the only byproduct. acs.orgnih.gov This strategy is highly relevant for the synthesis of amino alcohol ethers, particularly for the N-alkylation or C-alkylation steps.
The catalytic cycle typically involves the following steps:
A transition metal catalyst (commonly based on iridium or ruthenium) temporarily oxidizes a primary or secondary alcohol to an aldehyde or ketone, "borrowing" hydrogen in the process. acs.org
The in situ-generated carbonyl compound reacts with a nucleophile, such as an amine, to form an imine or enamine intermediate. nih.gov
The metal hydride complex then returns the "borrowed" hydrogen, reducing the intermediate to form the final alkylated product and regenerating the catalyst. acs.org
This methodology has been successfully applied to the C-C bond-forming alkylation of 1,2-amino alcohols derived from amino acids. nih.govresearchgate.net By protecting the nitrogen with a sterically hindered group, racemization at the amine stereocenter can be prevented, allowing for the synthesis of enantioenriched products. nih.govresearchgate.net
| Catalyst | Reactant 1 | Reactant 2 | Product | Reference(s) |
| [CpIrCl₂]₂ | (S)-N-Trityl-2-amino-3-phenylpropan-1-ol | PhCOMe | Alkylated amino alcohol | nih.govresearchgate.net |
| Ru-MACHO | (S)-N-benzyl-L-prolinol | Ph*COMe | Alkylated amino alcohol | researchgate.net |
Solvent-Free and Environmentally Benign Reaction Conditions
A major focus of green chemistry is the reduction or elimination of hazardous solvents. acs.org The synthesis of β-amino alcohols via the ring-opening of epoxides with amines is a classic transformation that has been adapted to solvent-free conditions. researchgate.nettandfonline.com These reactions can be carried out by simply heating the neat reactants, often in the presence of a catalyst, to afford the desired products in high yields and with high regioselectivity. researchgate.nettandfonline.com
Several catalysts have been shown to be effective under these conditions, including indium trichloride for aldol reactions and cyanuric chloride for epoxide aminolysis. acs.orgtandfonline.com The benefits of solvent-free synthesis include simplified workup procedures, reduced waste generation, and often shorter reaction times. acs.orgum.edu.my In some cases, microwave irradiation can be used in conjunction with solvent-free conditions to further accelerate reactions. um.edu.my These environmentally benign approaches are highly desirable for industrial-scale production, where waste and energy costs are significant considerations.
Selective Functionalization and Derivatization Strategies for this compound
The molecular architecture of this compound, featuring a primary amine, a primary hydroxyl group, and an ether linkage, presents a versatile platform for the development of a diverse array of structural analogues. The presence of two distinct nucleophilic centers, the amino group and the hydroxyl group, necessitates the use of chemoselective strategies to achieve specific modifications. Advanced synthetic methodologies have been developed to selectively functionalize these groups and to transform the carbon skeleton, thereby enabling the systematic exploration of the chemical space around this scaffold.
Chemoselective Modifications of Amine and Hydroxyl Groups
The differential reactivity of the amine and hydroxyl groups in this compound allows for their selective modification under specific reaction conditions. Generally, the amine group is more nucleophilic than the hydroxyl group, which facilitates its selective acylation or alkylation under neutral or basic conditions. Conversely, selective modification of the hydroxyl group can be achieved by protonating the amine under acidic conditions, thereby diminishing its nucleophilicity.
N-Acylation and N-Alkylation of the Amine Group:
The primary amine in this compound can be selectively acylated to form amides using various acylating agents such as acid chlorides or anhydrides. These reactions are typically performed in the presence of a base to neutralize the acid generated. Due to the higher nucleophilicity of the amine, this transformation can be achieved with high selectivity. nih.gov
Selective mono-N-alkylation of 3-amino alcohols can be challenging as the resulting secondary amine is often more reactive than the starting primary amine, leading to overalkylation. researchgate.net A notable strategy to achieve selective mono-N-alkylation involves the use of a temporary chelating agent like 9-borabicyclo[3.3.1]nonane (9-BBN). This reagent forms a stable chelate with the 1,3-amino alcohol moiety, allowing for the deprotonation and subsequent alkylation of the amine. researchgate.net
Table 1: Representative Conditions for Chemoselective N-Functionalization of Amino Alcohols
| Transformation | Reagents and Conditions | Product Type | Selectivity | Reference |
| N-Acylation | Acyl chloride, MgO, THF/H₂O | N-Acyl derivative | High N-selectivity | nih.gov |
| N-Alkylation | 1. 9-BBN, THF; 2. Base, Alkyl halide; 3. Acidic workup | Mono-N-alkyl derivative | High mono-alkylation selectivity | researchgate.net |
O-Acylation and O-Alkylation of the Hydroxyl Group:
To achieve selective modification of the hydroxyl group, the greater nucleophilicity of the amine must be suppressed. This is commonly accomplished by performing the reaction under acidic conditions. Protonation of the amino group to form an ammonium salt significantly reduces its nucleophilicity, allowing the hydroxyl group to be the primary site of reaction. thegoodscentscompany.com Direct O-acylation of unprotected amino alcohols can be achieved with acyl halides or anhydrides in a strongly acidic medium like trifluoroacetic acid (CF₃CO₂H). thegoodscentscompany.com
Similarly, O-alkylation to form ethers can be performed under conditions that favor reaction at the hydroxyl group. This might involve the use of a strong base to deprotonate the alcohol in a protected-amine intermediate, followed by reaction with an alkyl halide (Williamson ether synthesis).
Table 2: Representative Conditions for Chemoselective O-Functionalization of Amino Alcohols
| Transformation | Reagents and Conditions | Product Type | Selectivity | Reference |
| O-Acylation | Acyl chloride, Trifluoroacetic acid | O-Acyl derivative | High O-selectivity | thegoodscentscompany.com |
| O-Alkylation | 1. N-protection; 2. NaH, THF; 3. Alkyl halide; 4. N-deprotection | O-Alkyl derivative | High O-selectivity | General Methodology |
Transformations of the Carbon Skeleton and Introduction of Varied Substituents
Beyond the functionalization of the existing amine and hydroxyl groups, the carbon skeleton of this compound and its analogues can be modified to introduce greater structural diversity. These transformations can include the introduction of substituents on the propane (B168953) backbones or alterations to the length and nature of the carbon chains.
The synthesis of analogues with varied substituents often starts from precursors where the desired groups are already in place. For instance, the synthesis of 2-substituted 2-aminopropane-1,3-diols has been explored, where a phenyl ring was introduced into an alkyl chain attached to the central carbon. acs.org This highlights a strategy where the core amino diol structure is built around a central, substituted carbon atom.
Methodologies for the synthesis of functionalized aminopropanes have been developed, for example, through the elaboration of β-lactams, which can then be ring-opened to yield substituted 2-amino-3-arylpropan-1-ols. While not a direct modification of the this compound skeleton, these methods demonstrate pathways to analogues with significant structural alterations, such as the introduction of aryl groups on the carbon backbone.
Furthermore, the reaction of 1-amino-3-propoxy-2-propanol with aldehydes can lead to the formation of substituted 1,3-oxazolidines, which represents a cyclization of the carbon skeleton involving both the amine and a hydroxyl group (in the 2-position of the propane backbone). researchgate.net This type of transformation indicates the potential for cyclization reactions within the broader class of amino-alkoxy-propanols.
The synthesis of analogues with different substitution patterns can also be achieved by starting with different substituted epoxides or propanols during the initial synthetic sequence that forms the ether linkage. This modular approach allows for the introduction of a wide variety of substituents at different positions of the carbon framework.
Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Aminopropan 2 Yl Oxy Propan 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 3-[(1-aminopropan-2-yl)oxy]propan-1-ol, ¹H and ¹³C NMR would provide detailed information about its connectivity, while 2D NMR experiments could elucidate conformational and configurational details.
¹H and ¹³C NMR Spectroscopy: The structure of this compound suggests a complex ¹H NMR spectrum due to the presence of a chiral center, which renders adjacent protons diastereotopic. The protons on each side of the ether linkage would exhibit distinct chemical shifts and coupling patterns.
Proton (¹H) NMR: The spectrum is predicted to show signals corresponding to the aminopropoxy and the propanol moieties. The hydroxyl (-OH) and amine (-NH₂) protons would appear as broad singlets, with their chemical shifts being solvent-dependent. The methine proton (CH) adjacent to the ether oxygen and the methyl group would likely appear as a multiplet. The various methylene (-CH₂-) groups would present as complex multiplets due to coupling with neighboring protons.
Carbon (¹³C) NMR: The molecule possesses six unique carbon atoms, and thus six distinct signals are expected in the ¹³C NMR spectrum. The chemical shifts would be characteristic of carbons adjacent to nitrogen, oxygen (ether), and oxygen (alcohol).
Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups.
Conformational and Configurational Analysis: Two-dimensional NMR techniques are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of protons within the aminopropoxy and propanol fragments.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, confirming the assignments made from the ¹H and ¹³C spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which would be definitive in connecting the aminopropoxy fragment to the propanol fragment through the ether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can reveal through-space proximity of protons, providing insights into the preferred conformation (three-dimensional shape) of the molecule in solution.
The presence of a stereocenter means the compound can exist as (R) and (S) enantiomers. While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents could induce separation of signals for the two forms, allowing for the determination of enantiomeric purity.
Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on analogous structures and standard chemical shift increments. Actual experimental values may vary.
| Predicted ¹H NMR Chemical Shifts (δ, ppm) | Predicted ¹³C NMR Chemical Shifts (δ, ppm) | |||
|---|---|---|---|---|
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Assignment | Predicted δ (ppm) |
| -CH(CH₃)- | ~3.6 - 3.8 | Multiplet | -CH(CH₃)- | ~75 - 78 |
| -NH₂-CH₂- | ~2.8 - 3.0 | Multiplet | -NH₂-CH₂- | ~45 - 48 |
| -CH-O-CH₂- | ~3.4 - 3.6 | Multiplet | -CH-O-CH₂- | ~70 - 73 |
| -O-CH₂-CH₂- | ~1.7 - 1.9 | Multiplet | -O-CH₂-CH₂- | ~30 - 33 |
| -CH₂-OH | ~3.5 - 3.7 | Triplet | -CH₂-OH | ~60 - 63 |
| -CH₃ | ~1.1 - 1.3 | Doublet | -CH₃ | ~18 - 21 |
| -NH₂ | Variable (Broad) | Singlet | ||
| -OH | Variable (Broad) | Singlet |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern. wikipedia.org
Molecular Ion and High-Resolution MS: The chemical formula for this compound is C₆H₁₅NO₂. Its monoisotopic mass would be calculated precisely. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the molecular ion would likely be observed as the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to determine the elemental composition by providing a highly accurate mass measurement, which helps to confirm the molecular formula.
Fragmentation Pattern: Under harder ionization conditions, such as Electron Ionization (EI), the molecule will fragment in predictable ways based on its functional groups. The analysis of these fragments helps to piece together the molecular structure. Key expected fragmentation pathways include:
Alpha-Cleavage: This is a characteristic fragmentation for amines, ethers, and alcohols. Cleavage of the C-C bond adjacent to the heteroatom (N or O) is common. For instance, cleavage next to the nitrogen could lead to the loss of a methyl radical or a larger fragment. Alpha-cleavage adjacent to the ether oxygen is also a highly probable pathway.
Cleavage of the Ether Bond: The C-O bonds of the ether linkage can cleave, leading to fragments corresponding to the aminopropoxy and propanol components.
Loss of Neutral Molecules: The molecule can readily lose small, stable neutral molecules. A peak corresponding to [M-17]⁺ could indicate the loss of ammonia (NH₃), and a peak at [M-18]⁺ could signify the loss of water (H₂O) from the alcohol group.
Predicted Key Mass Spectrometry Fragments for this compound Note: These predictions are based on common fragmentation rules for amines, ethers, and alcohols.
| Predicted m/z | Possible Fragment Ion/Loss | Fragmentation Pathway |
|---|---|---|
| 134.118 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 116.092 | [M-NH₃]⁺ | Loss of ammonia from the primary amine |
| 115.107 | [M-H₂O]⁺ | Loss of water from the primary alcohol |
| 74.060 | [CH₂(NH₂)CH(CH₃)O]⁺ | Cleavage of the ether C-O bond |
| 59.049 | [CH₂CH₂CH₂OH]⁺ | Cleavage of the ether C-O bond |
| 44.050 | [CH₂=NHCH₃]⁺ | Alpha-cleavage at the amine |
| 31.018 | [CH₂=OH]⁺ | Alpha-cleavage at the alcohol |
Vibrational Spectroscopy (Infrared, Raman) and Electronic Absorption Spectroscopy (UV-Vis) for Functional Group Identification
Vibrational and electronic spectroscopies provide complementary information, primarily focused on the identification of functional groups and electronic systems within the molecule.
Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific bonds and functional groups absorb IR radiation or scatter Raman light at characteristic frequencies.
O-H and N-H Stretching: A strong, broad absorption band is expected in the IR spectrum between 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol group, broadened by hydrogen bonding. youtube.com In the same region, the N-H stretching of the primary amine would appear as a medium-intensity signal, possibly showing two distinct peaks. utdallas.edu
C-H Stretching: Absorptions just below 3000 cm⁻¹ are characteristic of C-H stretching in sp³-hybridized carbons.
N-H Bending: The scissoring vibration of the primary amine group is expected to cause an absorption around 1600 cm⁻¹.
C-O Stretching: Strong C-O stretching bands are predicted in the fingerprint region, typically between 1050-1250 cm⁻¹. There will be distinct signals for the C-O bond of the primary alcohol and the C-O bonds of the ether linkage.
Electronic Absorption Spectroscopy (UV-Vis): UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. This technique is most sensitive for molecules containing chromophores, such as conjugated π-systems or aromatic rings. Since this compound lacks such systems, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Any observed absorption would likely be weak and occur at the low end of the wavelength range, corresponding to n → σ* transitions of the heteroatoms.
Predicted Vibrational Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (doublet) |
| Alkyl (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium |
| Ether (C-O-C) | C-O Stretch | 1080 - 1150 | Strong |
| Alcohol (C-OH) | C-O Stretch | 1000 - 1070 | Strong |
| Amine (C-N) | C-N Stretch | 1020 - 1220 | Medium |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique requires the preparation of a high-quality single crystal of the compound.
Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide an unambiguous determination of its molecular structure. The resulting electron density map would allow for the precise measurement of:
Bond Lengths and Angles: Providing exact geometric parameters for all covalent bonds and angles in the molecule.
Torsional Angles: Defining the conformation of the molecule as it exists in the crystal lattice.
Stereochemistry: Unambiguously determining the relative and, if a suitable crystallization method is used, the absolute configuration of the chiral center at the C2 position of the aminopropoxy group.
Intermolecular Interactions: Revealing the crystal packing arrangement and identifying non-covalent interactions, such as the hydrogen-bonding network involving the amine and hydroxyl groups, which dictate the solid-state architecture.
This technique would serve as the ultimate confirmation of the structure predicted by spectroscopic methods and provide unparalleled insight into its solid-state properties. thepharmajournal.com
Computational Chemistry and Theoretical Investigations of 3 1 Aminopropan 2 Yl Oxy Propan 1 Ol
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For 3-[(1-Aminopropan-2-YL)oxy]propan-1-OL, MD simulations can provide a detailed picture of its conformational flexibility and its interactions with solvent molecules, which are crucial for understanding its behavior in different environments.
The conformational landscape of this compound is primarily governed by the rotation around its single bonds. MD simulations can sample these rotational degrees of freedom to identify the most stable conformers. It is expected that intramolecular hydrogen bonding between the amine and hydroxyl groups plays a significant role in determining the preferred conformations, similar to what is observed in other amino alcohols. nih.govnih.govnih.gov The ether linkage also introduces additional flexibility that would be thoroughly explored through these simulations.
Table 1: Predicted Dominant Conformations of this compound from Theoretical MD Simulations
| Conformer ID | Dihedral Angles (τ1, τ2, τ3) | Intramolecular Hydrogen Bond | Relative Population (%) |
| C1 | g+, a, g- | O-H···N | 45 |
| C2 | a, a, g+ | N-H···O | 30 |
| C3 | g-, g+, a | None | 15 |
| C4 | a, g-, g- | O-H···O(ether) | 10 |
Note: Dihedral angles refer to key rotations along the carbon backbone. Population percentages are hypothetical and would be determined from simulation trajectories.
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for investigating the electronic properties of molecules. nih.govnih.govresearchgate.net For this compound, these calculations can provide a wealth of information about its electronic structure, stability, and potential reactivity.
Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atom of the amine group due to its lone pair of electrons, while the LUMO may be distributed across the C-O and C-N antibonding orbitals.
Molecular electrostatic potential (MEP) maps can visually represent the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. In this molecule, negative potential (red regions) would be expected around the oxygen and nitrogen atoms, indicating their nucleophilic character. Positive potential (blue regions) would be found around the hydrogen atoms of the amine and hydroxyl groups, highlighting their electrophilic nature.
Natural Bond Orbital (NBO) analysis can provide further details about charge distribution and intramolecular interactions, such as the stabilizing effects of hydrogen bonds. nih.gov This analysis can quantify the charge transfer between orbitals involved in these interactions.
Table 2: Calculated Electronic Properties of this compound (DFT, B3LYP/6-311++G(d,p))
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 2.1 eV |
| HOMO-LUMO Gap | 8.6 eV |
| Dipole Moment | 2.8 D |
| Mulliken Charge on N | -0.95 e |
| Mulliken Charge on O (hydroxyl) | -0.78 e |
Note: These values are hypothetical and representative of what would be expected from such calculations.
Theoretical Studies on Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)
Theoretical studies are essential for understanding the non-covalent interactions that govern the association of molecules. For this compound, the primary intermolecular interaction is hydrogen bonding. nih.govbohrium.com The molecule possesses both hydrogen bond donors (the N-H of the primary amine and the O-H of the hydroxyl group) and acceptors (the lone pairs on the nitrogen and two oxygen atoms).
Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize intermolecular interactions. nih.govnih.gov The presence of a bond critical point between a hydrogen atom and an acceptor atom (N or O) would confirm the existence of a hydrogen bond. The properties at this critical point, such as the electron density and its Laplacian, can provide information about the strength and nature of the bond.
Given its aliphatic nature, pi-pi stacking is not a relevant intermolecular interaction for this compound. The dominant forces in its condensed phases and in its interactions with other molecules will be hydrogen bonding and weaker van der Waals forces. Theoretical calculations can model dimers and larger clusters of the molecule to understand how these interactions lead to its bulk properties. These studies have been performed on similar amino alcohols, revealing the formation of stable cyclic dimers through intermolecular O-H···N hydrogen bonds. nih.gov
Table 3: Predicted Hydrogen Bond Parameters for a Dimer of this compound from QTAIM Analysis
| Hydrogen Bond | Distance (Å) | Electron Density at BCP (a.u.) | Laplacian of Electron Density at BCP (a.u.) |
| O-H···N | 1.85 | 0.025 | 0.085 |
| N-H···O | 2.10 | 0.018 | 0.062 |
Note: BCP stands for Bond Critical Point. The values are illustrative and based on typical parameters for such hydrogen bonds.
Catalytic Applications and Mechanistic Roles of Amino Alcohol Ethers in Organic Transformations
Deployment of Chiral Amino Alcohol Ethers as Ligands in Asymmetric Catalysis
Chiral amino alcohols and their ether derivatives are highly effective ligands in a multitude of asymmetric catalytic reactions. Their utility stems from the ease with which they can be synthesized, often from readily available chiral amino acids. polyu.edu.hk These ligands have been successfully applied in various transformations, including asymmetric reductions, diethylzinc additions, trimethylsilylcyanations, and alkylations. polyu.edu.hk
The structural modifications of these ligands, such as the hydrogenation of aromatic rings to their cyclohexyl analogs, have been shown to enhance enantioselectivity in certain reactions. For instance, cyclohexyl-containing amino alcohol ligands have demonstrated superior effectiveness compared to their phenyl counterparts in the asymmetric borane reduction of prochiral ketones and the asymmetric conjugate addition of diethylzinc to enones. polyu.edu.hk In some cases, the difference in enantiomeric excess (e.e.) between the cyclohexyl and phenyl analogs was as significant as 48.8%. polyu.edu.hk This enhancement is often attributed to the increased steric hindrance of the cyclohexyl groups, which allows for better facial discrimination of the substrate. polyu.edu.hk
The versatility of chiral 1,2-amino alcohols extends to their use as chiral auxiliaries, where they can be incorporated into cyclic systems to influence the stereochemical outcome of a reaction. acs.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines represents a powerful method for synthesizing chiral 1,2-amino alcohols, which are key structural motifs in many pharmaceutical molecules. acs.orgnih.gov This method offers high yields and excellent enantioselectivities, demonstrating the economic and environmental benefits of catalytic asymmetric synthesis over classical resolution methods. acs.org
Interactive Table: Enantioselectivity of Chiral Amino Alcohol Ligands in Asymmetric Reactions
| Catalyst/Ligand | Reaction Type | Substrate | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| N,N-dimethyl-2-amino-1,2-dicyclohexylethanol | Conjugate Addition | Enone | Up to 86.7% |
| Cyclohexyl-analog ligand | Borane Reduction | Prochiral Ketone | Up to 94.7% |
Organocatalytic Utility of Primary Beta-Amino Alcohols
Simple primary β-amino alcohols have emerged as efficient organocatalysts for various asymmetric transformations. These molecules contain both an amino group, which can act as a basic site or participate in covalent enamine formation, and a hydroxyl group, which can serve as a hydrogen-bonding site. rsc.org This dual functionality allows them to effectively control the stereochemical course of a reaction. rsc.org
One notable application is in the asymmetric Michael addition of β-keto esters to nitroalkenes, where primary β-amino alcohols catalyze the formation of chiral Michael adducts with high purity. rsc.org Interestingly, by selecting a specific catalyst and adjusting the reaction temperature, it is possible to obtain either enantiomer of the product. rsc.org β-Amino alcohol organocatalysts, derived from corresponding amino acids, have also proven effective in 1,3-dipolar cycloadditions, Diels-Alder reactions, and aldol (B89426) reactions. rsc.orgresearchgate.net
L-proline, a secondary amino acid, is a well-known organocatalyst that facilitates direct asymmetric assembly reactions. For example, it can catalyze the reaction between aldehydes, ketones, and azodicarboxylic acid esters to produce optically active β-amino alcohols. nih.gov This highlights the broader utility of the amino alcohol framework in organocatalysis. The reactions are often operationally simple and can be performed on a large scale without the need for inert atmospheres or dry solvents. nih.gov
Mechanistic Understanding of Catalytic Cycles Mediated by Amino Alcohol Ethers
The mechanism by which amino alcohol ethers and related compounds mediate catalytic cycles is a subject of detailed study. In organocatalytic reactions, the bifunctional nature of β-amino alcohols is key. The amino group often activates the substrate by forming a nucleophilic enamine or acts as a Brønsted base, while the hydroxyl group can form hydrogen bonds to orient the other reactant and stabilize the transition state. researchgate.net This cooperative action is crucial for achieving high enantioselectivity. rsc.org
In certain transformations, such as the highly enantioselective rearrangement of β-amino alcohols catalyzed by trifluoroacetic anhydride, the mechanism involves the formation of key intermediates. The process is initiated by the esterification of the β-amino alcohol, which then forms an ammonium (B1175870) trifluoroacetate intermediate. organic-chemistry.org Upon heating, this intermediate generates an aziridinium ion. The subsequent regio- and stereoselective ring-opening of this aziridinium ion by a trifluoroacetate anion leads to a rearranged aminoester, which after hydrolysis, yields the final β-amino alcohol with high enantiomeric purity. organic-chemistry.org
In asymmetric catalysis where amino alcohol ethers act as ligands for a metal center, the chiral environment created by the ligand dictates the stereochemical outcome. The precise coordination of the substrate to the metal-ligand complex facilitates attack from a specific face, leading to the preferential formation of one enantiomer. The steric and electronic properties of the ligand, such as the presence of bulky cyclohexyl groups versus phenyl groups, can significantly influence the transition state geometry and thus the enantioselectivity of the reaction. polyu.edu.hk
In Vitro Mechanistic Investigations and Biochemical Research on Amino Alcohol Ether Compounds
Reconstitution and Elucidation of Biosynthetic Pathways for Analogous Amino Ether Structures
The biosynthesis of amino alcohol ethers is a complex process that involves the enzymatic formation of both the amino alcohol backbone and the ether linkage. While a complete biosynthetic pathway for 3-[(1-Aminopropan-2-YL)oxy]propan-1-OL has not been elucidated, the synthesis of its constituent parts can be inferred from known biochemical reactions.
The amino alcohol portion, 1-aminopropan-2-ol (B43004), is a known biological molecule. For instance, (R)-1-aminopropan-2-ol is an intermediate in the biosynthesis of cobalamin (Vitamin B12) in some bacteria. Its formation from L-threonine is catalyzed by the enzyme L-threonine-phosphate decarboxylase. Generally, the biosynthesis of chiral amino alcohols is an area of significant research, with enzymes like engineered amine dehydrogenases (AmDHs) being employed for their synthesis. frontiersin.org These enzymes catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantioselectivity. frontiersin.org For example, AmDHs have been successfully used to synthesize (S)-configured vicinal amino alcohols from corresponding α-hydroxy ketones.
The formation of the ether linkage in natural products is typically catalyzed by enzymes such as O-methyltransferases or glycosyltransferases, which transfer an alkyl or sugar group to a hydroxyl moiety. In the context of this compound, it is conceivable that a similar enzymatic reaction could occur, where an activated propan-1-ol derivative is joined to the hydroxyl group of 1-aminopropan-2-ol. The synthesis of ether lipids, for instance, involves the formation of an ether bond between a fatty alcohol and glycerol, a reaction catalyzed by alkylglycerone-phosphate synthase. While the specific enzymes are different, the general principle of enzymatic ether bond formation is well-established in biochemistry.
Table 1: Key Enzyme Classes in the Biosynthesis of Analogous Structures
| Enzyme Class | Function | Relevance to Amino Alcohol Ether Biosynthesis |
|---|---|---|
| Amine Dehydrogenases (AmDHs) | Catalyze the reductive amination of ketones to chiral amines and amino alcohols. | Potential pathway for the stereospecific synthesis of the 1-aminopropan-2-ol moiety. |
| Transaminases | Transfer an amino group from a donor molecule to a ketone or aldehyde. | Alternative route for the formation of the amino group in the amino alcohol precursor. |
| O-Methyltransferases | Catalyze the transfer of a methyl group to a hydroxyl group, forming an ether linkage. | Demonstrates the biological feasibility of O-alkylation to form ether bonds. |
| Glycosyltransferases | Form glycosidic bonds, a type of ether linkage, by transferring a sugar moiety. | Provides a model for the enzymatic formation of ether linkages to alcohol acceptors. |
| Alkylglycerone-phosphate synthase | Catalyzes the formation of an ether link in the biosynthesis of ether lipids. | Illustrates a specific example of enzymatic ether bond formation to an alcohol. |
Quantitative Structure-Activity Relationship (QSAR) Studies to Correlate Structure with Biological Function in Academic Contexts
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. These studies are valuable for predicting the activity of new compounds and for understanding the structural features that are important for a particular biological effect.
While specific QSAR studies on this compound are not available, the principles of QSAR can be applied to understand how its structural features might contribute to biological activity. A QSAR model for a series of amino alcohol ethers would typically involve calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity.
Key molecular descriptors for an amino alcohol ether like this compound would include:
Topological descriptors: These describe the connectivity of the atoms in the molecule, such as branching and size.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moment. The presence of the electronegative oxygen and nitrogen atoms would significantly influence these descriptors.
Steric descriptors: These describe the three-dimensional shape and size of the molecule. The flexibility of the ether chain would be an important consideration.
By way of analogy, QSAR studies have been conducted on other classes of ethers, such as polyhalogenated ethers, to understand their anesthetic action. These studies have shown that a combination of lipophilic, steric, and electronic parameters can be used to model their anesthetic potency. A similar approach could be taken to investigate the biological activities of a series of amino alcohol ethers.
Table 3: Potential QSAR Descriptors for Amino Alcohol Ethers
| Descriptor Class | Example Descriptors | Potential Influence on Biological Activity |
|---|---|---|
| Topological | Molecular Weight, Branching Index | Overall size and shape, which can affect binding to a target site. |
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO energies | Governs electrostatic interactions, hydrogen bonding capacity, and reactivity. |
| Hydrophobic | LogP, Molar Refractivity | Influences membrane permeability and binding to hydrophobic pockets in proteins. |
| Steric | Molecular Volume, Surface Area, Shape Indices | Determines the fit of the molecule into a binding site. |
Analysis of Molecular Interactions with Model Biological Systems (e.g., protein-ligand binding in model systems)
The interaction of small molecules with proteins is fundamental to their biological effects. Understanding these interactions at a molecular level can provide insights into the mechanism of action and can guide the design of new molecules with improved properties.
While there are no specific protein-ligand binding studies for this compound in the available literature, studies on related molecules can provide valuable information. For example, the crystal structure of the Drosophila melanogaster odorant binding protein LUSH in complex with short-chain alcohols has revealed a specific alcohol-binding site. nih.gov This site is characterized by a network of hydrogen bonds between the alcohol's hydroxyl group and the side chains of threonine and serine residues. nih.gov This provides a model for how the hydroxyl group of this compound might interact with a protein binding site.
Furthermore, a molecular docking study of (7S,8S)-guaiacylglycerol β-coniferyl ether, a lignan (B3055560) containing an ether linkage and alcohol groups, with urease from Helicobacter pylori has been reported. mdpi.com This study identified specific amino acid residues in the urease active site that interact with the lignan, including hydrogen bonding and hydrophobic interactions. mdpi.com This serves as a relevant example of how a molecule with both ether and alcohol functionalities can bind to a protein target.
Based on these analogous systems, it can be hypothesized that the binding of this compound to a protein target would involve a combination of interactions:
Hydrogen bonding: The primary amine and the hydroxyl group are strong hydrogen bond donors and acceptors. The ether oxygen can also act as a hydrogen bond acceptor.
Ionic interactions: At physiological pH, the primary amine will be protonated, allowing for ionic interactions with negatively charged amino acid residues such as aspartate or glutamate.
Hydrophobic interactions: The propylene (B89431) and propane (B168953) chains can engage in hydrophobic interactions with nonpolar amino acid residues in the protein's binding pocket.
Table 4: Potential Molecular Interactions of this compound with Protein Targets
| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Primary Amine (-NH2) | Hydrogen Bonding, Ionic Interaction | Aspartate, Glutamate, Serine, Threonine |
| Hydroxyl (-OH) | Hydrogen Bonding | Aspartate, Glutamate, Serine, Threonine, Histidine |
| Ether (-O-) | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |
| Alkyl Chains | Hydrophobic Interactions | Alanine, Valine, Leucine, Isoleucine, Phenylalanine |
Q & A
Q. What methodologies evaluate the compound’s stability under oxidative or photolytic stress?
- Methodological Answer :
- Forced Degradation : Expose to H₂O₂ (3% v/v) or UV light (254 nm) and quantify degradation via kinetic UV-Vis spectroscopy .
- Radical Trapping : Add antioxidants (e.g., BHT) to assess protective effects.
- Mechanistic Probes : Use ESR spectroscopy to detect free radical intermediates during photolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
